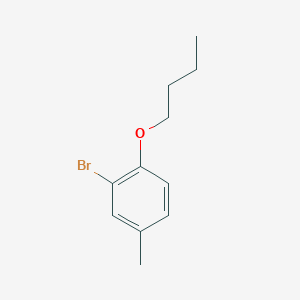

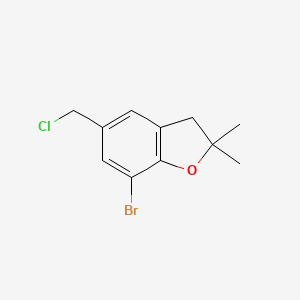

2-Bromo-1-butoxy-4-methylbenzene

説明

“2-Bromo-1-butoxy-4-methylbenzene” is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-butoxy-4-methylbenzene” is 1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the search results.

Physical And Chemical Properties Analysis

“2-Bromo-1-butoxy-4-methylbenzene” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

科学的研究の応用

Ultrasound-Assisted Organic Synthesis

Research has explored the ultrasound-assisted preparation of organic compounds, highlighting the efficiency of ultrasonic irradiation in enhancing reaction rates and yields. For instance, the preparation of nitro aromatic ethers via ultrasound-assisted liquid-liquid phase-transfer catalysis has been demonstrated, offering insights into how similar methodologies could be applied to the synthesis or modification of "2-Bromo-1-butoxy-4-methylbenzene" (Harikumar & Rajendran, 2014).

Supercapacitor Applications

The electrochemical behavior of carbon electrodes in solutions modified by various redox-active species, including bromine derivatives, has been studied. This research demonstrates the potential for bromine derivatives to enhance the capacitance of supercapacitors, suggesting possible electrochemical applications for similarly structured compounds (Frąckowiak et al., 2014).

Aryl Radical Cyclization and Carboxylation

Studies on the electrochemical reduction of bromobenzenes in the presence of carbon dioxide have successfully constructed complex organic skeletons, offering pathways for synthesizing valuable organic intermediates. This could hint at the synthetic versatility of "2-Bromo-1-butoxy-4-methylbenzene" in creating complex molecules (Katayama et al., 2016).

High-Temperature Oxidation and Pyrolysis

The thermal degradation of bromophenols has been studied to understand the formation mechanisms of environmentally persistent pollutants. Such research is crucial for assessing the environmental impact of brominated compounds and could be relevant for evaluating the stability and degradation products of "2-Bromo-1-butoxy-4-methylbenzene" (Evans & Dellinger, 2005).

Chemical Functionalization and Surface Modification

The chemical functionalization of electrodes with bromobenzene derivatives in ionic liquids illustrates the potential for modifying surface properties for various applications, including sensors and catalysis. This suggests a broader application scope for brominated compounds in materials science (Actis et al., 2008).

Safety and Hazards

“2-Bromo-1-butoxy-4-methylbenzene” is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-bromo-1-butoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTSUCJWTOUROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-butoxy-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)

![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)

![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)

![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)

![7-Ethyl 2-methyl 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dicarboxylate](/img/structure/B1518799.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)